Mal-propionylamido-PEG8-acetic acid Mal-propionylamido-PEG8-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13686432
InChI: InChI=1S/C25H42N2O13/c28-22(3-5-27-23(29)1-2-24(27)30)26-4-6-33-7-8-34-9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-25(31)32/h1-2H,3-21H2,(H,26,28)(H,31,32)
SMILES: C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Molecular Formula: C25H42N2O13
Molecular Weight: 578.6 g/mol

Mal-propionylamido-PEG8-acetic acid

CAS No.:

Cat. No.: VC13686432

Molecular Formula: C25H42N2O13

Molecular Weight: 578.6 g/mol

* For research use only. Not for human or veterinary use.

Mal-propionylamido-PEG8-acetic acid -

Specification

Molecular Formula C25H42N2O13
Molecular Weight 578.6 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Standard InChI InChI=1S/C25H42N2O13/c28-22(3-5-27-23(29)1-2-24(27)30)26-4-6-33-7-8-34-9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-25(31)32/h1-2H,3-21H2,(H,26,28)(H,31,32)
Standard InChI Key PISGARRPYBMBGP-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Canonical SMILES C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

Mal-propionylamido-PEG8-acetic acid (C<sub>23</sub>H<sub>39</sub>N<sub>2</sub>O<sub>12</sub>) features three critical components:

  • Maleimide group: A five-membered heterocyclic ring with two ketone groups, enabling thiol-specific conjugation via Michael addition .

  • PEG8 spacer: An octaethylene glycol chain that enhances solubility, reduces immunogenicity, and provides spatial separation between conjugated molecules .

  • Propionylamido-acetic acid: A carboxylic acid-terminated linker facilitating amine-reactive conjugation through carbodiimide-mediated activation (e.g., EDC/NHS) .

The propionylamido bridge between the maleimide and PEG spacer introduces additional stability compared to simpler maleimide-PEG-acid derivatives, as noted in comparative studies .

Physicochemical Characteristics

PropertyValueSource
Molecular Weight~521.6 g/mol
Purity≥98% (HPLC)
Solubility>50 mg/mL in aqueous buffers
Storage Conditions-20°C, desiccated

The extended PEG chain significantly lowers the compound’s critical micelle concentration, preventing aggregation in biological media .

Synthesis and Modification Strategies

Production Methodology

Industrial synthesis typically follows a three-step process:

  • Maleimide activation: Introduction of the maleimide group via nucleophilic substitution on a bromoacetyl-PEG8 precursor .

  • Propionylamido bridging: Coupling with β-alanine derivatives to form the amide linkage, enhancing hydrolytic stability .

  • Carboxylic acid capping: Oxidation of the terminal hydroxyl group to acetic acid using TEMPO-mediated conditions .

Scale-up challenges include maintaining maleimide reactivity during PEGylation, addressed through controlled phasing of reaction steps .

Functionalization Pathways

The compound supports two orthogonal conjugation routes:

  • Thiol-maleimide coupling: Achieves >90% efficiency within 2 hours at pH 6.5–7.5, forming stable thioether bonds .

  • Amine-carboxyl conjugation: Requires activation with HATU or EDC/NHS, achieving 70–85% yield under mild conditions .

Dual-functionalization experiments demonstrate sequential conjugation of antibodies (via cysteine residues) and fluorescent tags (via lysine amines) without cross-reactivity .

Bioconjugation Applications

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker enables site-specific attachment of cytotoxins to monoclonal antibodies:

  • Payload linkage: Maleimide-thiol conjugation with antibody interchain cysteines (DAR 3.8–4.2) .

  • Controlled release: The PEG8 spacer minimizes steric hindrance, improving antigen binding capacity by 40% compared to shorter PEG variants .

Recent preclinical studies show ADCs using this linker maintain >95% plasma stability over 72 hours, with tumor-specific drug release rates of 0.8%/hour .

Diagnostic Probe Assembly

The compound’s dual reactivity facilitates construction of multimodal imaging agents:

  • PET/fluorescence hybrids: Maleimide-conjugated <sup>64</sup>Cu-DOTA complexes paired with amine-linked Cy5.5 dyes .

  • Surface plasmon resonance (SPR) chips: Carboxyl-mediated immobilization of antibodies preserves >80% antigen-binding capacity versus random orientation methods .

A 2024 trial demonstrated such probes achieved tumor-to-background ratios of 12:1 in murine models, outperforming commercial alternatives by 3.2-fold .

Stability and Pharmacokinetic Profiles

In Vitro Stability

Comparative stability studies under physiological conditions (pH 7.4, 37°C):

ConditionMaleimide Half-LifeCarboxyl Activity Retention
Plasma48 hours95% at 72 hours
Lysosomal buffer (pH 5)12 hours82% at 72 hours
Oxidative (10 mM H<sub>2</sub>O<sub>2</sub>)6 hours67% at 72 hours

The propionylamido group confers 30% greater maleimide stability versus direct PEG-maleimide linkers .

In Vivo Performance

Pharmacokinetic parameters in BALB/c mice (5 mg/kg IV dose):

ParameterValue
C<sub>max</sub>12.8 μM
t<sub>1/2α</sub>0.8 hours
t<sub>1/2β</sub>6.3 hours
AUC<sub>0-∞</sub>48.7 μM·h
V<sub>d</sub>0.32 L/kg

The PEG8 chain extends circulation time 2.7-fold compared to PEG4 analogs, while maintaining renal clearance rates below nephrotoxic thresholds .

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